3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-28-17-8-7-15(11-18(17)29-2)23-20(25)19-16(9-10-30-19)22-21(23)31-12-13-3-5-14(6-4-13)24(26)27/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAFPTGVNKGNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , identified by its CAS number 877656-50-3 , is a thieno[3,2-d]pyrimidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N3O5S2
- Molecular Weight : 457.5 g/mol
- Structural Features : The compound features a thieno-pyrimidinone core with a dimethoxyphenyl moiety and a nitrobenzyl thioether substituent, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidinones have been shown to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves interference with key signaling pathways such as the MAPK pathway and inhibition of kinases involved in cell survival and proliferation.
-
Case Studies :
- A study demonstrated that related compounds inhibited the growth of various tumor cell lines (e.g., breast cancer and leukemia) with IC50 values ranging from 0.5 to 5 µM .
- Another investigation into thienopyrimidines reported their ability to induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
Acetylcholinesterase Inhibition
The compound's structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
- Inhibition Studies : Preliminary in vitro assays showed that related compounds exhibit AChE inhibitory activity with IC50 values in the nanomolar range. For example, derivatives were reported with IC50 values as low as 0.11 nM for potent inhibitors .
- Mechanistic Insights : The inhibition mechanism likely involves binding to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxyphenyl | Enhances potency against cancer cell lines |
| Nitrobenzyl thio | Critical for AChE inhibition |
| Variations in alkyl groups | Altered lipophilicity affects bioavailability |
Research indicates that modifications to the phenyl or benzyl groups significantly impact the compound's efficacy and selectivity against targeted enzymes and receptors .
Scientific Research Applications
The compound "3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is an intriguing molecule that has garnered attention in various scientific research applications. This article explores its potential applications, focusing on its biological activity, synthesis, and structural characteristics.
Structural Features
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions. The presence of methoxy groups and a nitrobenzyl thioether linkage enhances its chemical reactivity and potential biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties . For instance, studies have shown that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that a related compound inhibited tumor growth in xenograft models by modulating the activity of key oncogenic pathways.
Enzyme Inhibition
This compound may serve as an enzyme inhibitor , particularly against enzymes involved in cancer progression and bacterial virulence. For example, related compounds have been identified as inhibitors of the Type III secretion system (T3SS), suggesting that this compound could similarly affect bacterial virulence factors.
Antimicrobial Properties
The structural complexity of the compound suggests potential antimicrobial activity . Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives can exhibit significant antimicrobial effects against a range of pathogens. This opens avenues for further exploration in the development of new antimicrobial agents.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Methoxy Groups : These groups can be introduced via methylation reactions.
- Coupling with Thioether and Nitrobenzyl Functionalities : The final steps involve coupling reactions to attach the thioether and nitrobenzyl moieties.
Detailed reaction schemes are essential for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally analogous derivatives, focusing on substituent effects and reported biological or physicochemical data.
Structural Analogues and Key Differences
Compound A: 2-[(4-methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (ZINC2720091, ECHEMI ID: 687569-28-4)
- Substituent Variations :
- Position 3: 4-nitrophenyl (vs. 3,4-dimethoxyphenyl in the target compound).
- Position 2: 4-methylbenzylthio (vs. 4-nitrobenzylthio).
- Electronic Effects :
- Compound A’s 4-nitrophenyl group is strongly electron-withdrawing, while the target’s 3,4-dimethoxyphenyl is electron-donating. This difference likely alters π-π stacking interactions with biological targets.
- The 4-methylbenzylthio group in Compound A introduces moderate hydrophobicity, contrasting with the polar nitro group in the target compound.
Hypothetical Physicochemical and Pharmacological Comparisons
Key Insights :
Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group may reduce LogP compared to Compound A’s 4-nitrophenyl, enhancing aqueous solubility.
Target Selectivity : The nitrobenzylthio group in the target compound could improve binding to cysteine-rich enzymatic pockets (e.g., kinases or phosphatases) due to enhanced electrophilicity.
Synthetic Accessibility : Compound A’s simpler substituents (methyl vs. nitro) may favor easier synthesis, as nitro groups often require stringent reaction conditions.
Limitations of Available Data
Further studies are needed to validate these hypotheses.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, typically starting with condensation of thiourea derivatives with ketones or aldehydes to form the thieno[3,2-d]pyrimidine core. Critical optimization parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity .
- Temperature : Reflux conditions (~100°C) improve cyclization efficiency, while room temperature may suffice for less reactive intermediates .
- Catalysts : Bases like sodium hydride (NaH) facilitate deprotonation steps in thioether formation .
- Reaction time : Extended durations (6–12 hours) are often required for complete conversion, though excessive time may degrade sensitive nitro groups .
Table 1: Example Optimization Parameters from Analogous Compounds
| Parameter | Study A (Ethoxyphenyl Analog) | Study B (Methylbenzyl Analog) |
|---|---|---|
| Solvent | DMF | DMSO |
| Temperature | Reflux (100°C) | Room temperature |
| Catalyst | NaH | None |
| Yield | 72% | 65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) from the 3,4-dimethoxyphenyl and 4-nitrobenzyl groups. Methoxy groups appear as singlets at δ ~3.8 ppm .
- ¹³C NMR : Carbonyl (C=O) signals at δ ~160–170 ppm confirm the pyrimidinone core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments related to the nitrobenzyl thioether group .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
SAR strategies involve:
- Substituent modification :
- Electron-withdrawing groups (e.g., nitro) on the benzyl thioether improve interaction with hydrophobic enzyme pockets .
- Methoxy groups on the phenyl ring enhance solubility but may reduce membrane permeability .
- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like kinases or GPCRs. For example, nitro groups may form π-π interactions with aromatic residues in active sites .
- In vitro validation : Prioritize derivatives with >50% inhibition in enzyme assays and low cytotoxicity (IC₅₀ > 10 µM) in HEK-293 or HepG2 cells .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in assay conditions or cell lines. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., ATP-based kinase assays) and control compounds (e.g., staurosporine) .
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates with R² > 0.95 .
- Meta-analysis : Compare data across analogs (e.g., ethoxyphenyl vs. nitrophenyl derivatives) to identify substituent-specific trends .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound Modification | Target Enzyme | Reported IC₅₀ (µM) | Study Reference |
|---|---|---|---|
| 4-Ethoxyphenyl substituent | Kinase X | 2.1 ± 0.3 | |
| 4-Nitrobenzyl thioether | Kinase Y | 0.8 ± 0.2 |
Q. What computational methods are recommended to predict binding modes and validate them experimentally?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm stability .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes when modifying substituents (e.g., replacing methoxy with nitro groups) .
- Experimental validation :
- Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd).
- X-ray crystallography resolves ligand-protein co-structures at <2.0 Å resolution .
Methodological Best Practices
- Synthetic reproducibility : Always report solvent purity, catalyst batches, and inert atmosphere conditions (N₂/Ar) to ensure reproducibility .
- Data transparency : Share raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .
- Ethical considerations : Adhere to institutional guidelines for handling nitroaromatic compounds, which may be mutagenic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
